BenchChemオンラインストアへようこそ!

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride

Medicinal Chemistry Chemical Biology Target Engagement

Procure with confidence: this (2S)-stereoisomer, supplied as a dihydrochloride salt (MW 308.2), offers a defined chiral building block with a 4-pyridinyl-ethyl motif for stereospecific synthesis at ≥95% purity. Its specific salt form and chiral purity distinguish it from the free base or regioisomers, while the absence of published enantiomeric excess data necessitates in-house QC before use. Ideal for chiral method development and salt screening studies.

Molecular Formula C13H23Cl2N3O
Molecular Weight 308.25
CAS No. 1423040-79-2
Cat. No. B2383805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride
CAS1423040-79-2
Molecular FormulaC13H23Cl2N3O
Molecular Weight308.25
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl
InChIInChI=1S/C13H21N3O.2ClH/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11;;/h4-5,7-8,10,12H,6,9,14H2,1-3H3;2*1H/t12-;;/m0../s1
InChIKeyLSRWHNSCNLZZAO-LTCKWSDVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride (CAS 1423040-79-2): Structural Identity & Procurement Baseline


The compound (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride (CAS 1423040-79-2) is a chiral amide derivative supplied as a dihydrochloride salt [1]. It possesses a defined (S)-stereocenter on its butanamide backbone, a 4-pyridinyl-ethyl substituent, and a molecular weight of 308.2 g/mol (C13H23Cl2N3O) [2]. Vendor specifications list a minimum purity of 95% for research-grade material . Computed physicochemical properties, including a topological polar surface area of 59.2 Ų and 3 hydrogen bond donors, are recorded in public repositories, providing baseline identifiers for procurement verification [2].

Why Generic Substitution of (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride is Not Supported by Evidence


This compound's specific combination of a chiral (S)-center, a 4-pyridinyl-ethyl side chain, and a dihydrochloride salt form distinguishes it from potential analogs such as the free base, regioisomers (e.g., pyridin-2-yl or pyridin-3-yl), or the (R)-enantiomer [1]. However, a critical review of accessible primary literature and curated databases, performed while strictly excluding prohibited sources, reveals a complete absence of publicly available, quantitative biological or physicochemical comparative data for this specific molecule against any of these analogs [2]. Therefore, claims of functional superiority or interchangeable performance cannot be substantiated, making blind generic substitution a decision made without empirical support. The procurement decision must currently rely on the compound's verified structural identity and physical form rather than demonstrated performance differentials.

Quantitative Evidence Guide for (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride: A Critical Data Gap Assessment


Critical Absence of Comparative Bioactivity Data Against Closest Analogs

A systematic search was conducted for quantitative binding affinity, functional activity, or selectivity data for (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride and its closest analogs (free base, regioisomers, enantiomer). No such data were identified in BindingDB, ChEMBL, or PubMed-indexed literature, apart from records associated with structurally distinct molecules that were erroneously linked by search algorithms [1]. The hypothetical comparator set includes the free base (CAS 1270616-90-4) and the pyridin-2-yl regioisomer (CAS 1354028-63-9), for which similarly no curated bioactivity data are publicly available. Consequently, no head-to-head or cross-study quantitative comparison can be drawn, and any claim of differential biological activity would be purely speculative.

Medicinal Chemistry Chemical Biology Target Engagement

Salt Form Differentiation: Dihydrochloride vs. Free Base - A Physicochemical Gap

The target compound is supplied as a dihydrochloride salt (C13H23Cl2N3O, MW 308.2), which generally confers higher aqueous solubility and improved solid-state stability compared to its free base counterpart (C13H21N3O, MW 235.33) [1][2]. Basic computed properties indicate the salt has 3 hydrogen bond donors versus 2 for the free base, suggesting different solvation characteristics [1][2]. However, experimentally measured solubility, dissolution rate, hygroscopicity, or stability constants for either form are not publicly available. The theoretical advantages of the salt form over the free base in certain experimental contexts (e.g., in vitro assays requiring aqueous dilution) remain unvalidated by quantitative data.

Pre-formulation Solubility Enhancement Solid-state Chemistry

Stereochemical Purity: (S)-Enantiomer vs. Racemate - An Unquantified Purity Profile

The target compound is specified as the (2S)-enantiomer [1]. Vendor documentation indicates a chemical purity of 95% but does not report enantiomeric excess (ee) or specific optical rotation . The racemic mixture or the (R)-enantiomer would be the direct comparators for studies where stereochemistry is critical. The absence of a validated chiral analytical method and a reported ee value means that the effective enantiomeric purity of the purchased material is unknown. This represents a significant gap when selecting this compound for stereospecific synthetic or biological applications, as the fraction of the undesired enantiomer could confound results.

Chiral Resolution Enantiomeric Excess Analytical Characterization

Regioisomeric Differentiation: Pyridin-4-yl vs. Pyridin-2-yl and Pyridin-3-yl Analogs

The target compound features a pyridin-4-yl substituent, distinguishing it from commercially available pyridin-2-yl (CAS 1354028-63-9) and pyridin-3-yl (CAS 1307213-21-3) regioisomers . The position of the pyridine nitrogen fundamentally alters the molecule's hydrogen bond acceptor geometry and potential for metal coordination [1]. Computed properties show identical molecular formula and heavy atom count across regioisomers, but no experimental binding or functional data exist to quantify the pharmacological impact of this regioisomerism . The selection of the 4-pyridinyl variant over others remains an empirical choice unsupported by comparative performance data in any reported assay.

Structure-Activity Relationship Nitrogen Heterocycles Ligand Design

Validated Application Scenarios for (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride Based on Available Evidence


Use as a Chiral Building Block in Synthetic Chemistry

The compound's defined (2S)-stereochemistry and a purity of 95% make it suitable as a synthetic intermediate for constructing more complex chiral molecules, provided the user independently verifies the enantiomeric excess required for their synthetic route. Its procurement value is based on the availability of the specific (S)-enantiomer with a 4-pyridinyl-ethyl side chain, a combination not offered by the free base or regioisomeric analogs [1]. However, the absence of reported enantiomeric excess data demands in-house chiral QC before use in stereospecific syntheses .

Physicochemical Reference for Salt-to-Free Base Method Development

The dihydrochloride salt form (MW 308.2 g/mol) can serve as a model compound for developing salt screening or solubility enhancement methods for basic amine-containing drug candidates. Its computed property differences from the free base (e.g., hydrogen bond donor count, predicted LogP) provide a case study for formulators, though the lack of experimental solubility data means protocols must be empirically developed [1].

Negative Control or Tool Compound for Pyridinyl SAR Exploration (With Caution)

In the absence of known bioactivity, this compound could theoretically serve as a negative control or an inactive scaffold for fragment-based or SAR studies targeting pyridinyl-binding proteins. Its structural features—a chiral amino-amide core linked to a pyridine ring—are privileged motifs in drug discovery [1]. However, the complete lack of biological profiling data means its utility as a well-characterized control or tool compound is not established, and any use in this context would require full de novo characterization .

Procurement for Parallel Chemistry Libraries Incorporating the 4-Pyridinyl Motif

For investigators building focused libraries around the pyridinyl-ethyl pharmacophore, the availability of this specific (2S)-dihydrochloride building block from a supplier operating under documented quality assurance processes (not DMF/GMP) allows for its inclusion in parallel synthesis arrays. The differentiation from other regioisomers or salt forms is purely structural at the procurement stage, as no in-class performance comparison data exist to guide functional selection [1].

Quote Request

Request a Quote for (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.